molecular formula C23H30ClN7O6 B1662843 CGS 21680 Hydrochloride CAS No. 124431-80-7

CGS 21680 Hydrochloride

Katalognummer: B1662843
CAS-Nummer: 124431-80-7
Molekulargewicht: 536.0 g/mol
InChI-Schlüssel: QPHVMNOEKKJYJO-MJWSIIAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound, commonly referred to as CGS21680 hydrochloride (IUPAC name: 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride), is a synthetic adenosine receptor agonist with high selectivity for the A2A receptor subtype . Its molecular formula is C23H30ClN7O6, with a molecular weight of 535.98 g/mol . Structurally, it features:

  • A purine core with an amino group at position 4.
  • A ribose-like oxolane ring substituted with ethylcarbamoyl and dihydroxy groups at stereospecific positions (2R,3R,4S,5S).
  • A phenylpropanoic acid side chain linked via an ethylamino group to the purine ring.

CGS21680 is widely used in research to study A2A receptor-mediated effects, including neuroprotection, anti-inflammatory responses, and modulation of microglial activation . It is stored under inert conditions at 2–8°C and carries hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-MJWSIIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040999
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124431-80-7
Record name CGS 21680A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation of (2R,3R,4S,5S)-5-(Ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl Ribose

The ribose backbone is synthesized from D-ribose through sequential protection and functionalization:

  • Protection of hydroxyl groups : D-ribose is treated with acetone and sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose, isolating the C2 and C3 hydroxyls.
  • Introduction of ethylcarbamoyl group : The C5 hydroxyl is activated using carbonyldiimidazole (CDI) and reacted with ethylamine to yield 5-(ethylcarbamoyl)-2,3-O-isopropylidene-D-ribofuranose.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding (2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl.

Key reaction :
$$
\text{D-ribose} \xrightarrow{\text{(CH}3\text{)}2\text{CO, H}2\text{SO}4} \text{2,3-O-isopropylidene-D-ribofuranose} \xrightarrow{\text{CDI, ethylamine}} \text{5-(ethylcarbamoyl) intermediate} \xrightarrow{\text{HCl/MeOH}} \text{(2R,3R,4S,5S)-configured ribose}
$$

Synthesis of 6-Amino-9-ribofuranosylpurine

The purine base is introduced via Vorbrüggen glycosylation:

  • Activation of ribose : (2R,3R,4S,5S)-ribose is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf).
  • Coupling with 6-chloropurine : The silylated ribose reacts with 6-chloropurine in acetonitrile at 80°C, yielding 6-chloro-9-ribofuranosylpurine.
  • Amination : The 6-chloro group is displaced with aqueous ammonia (NH3/H2O, 100°C) to produce 6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purine.

Yield : 72–78% after chromatographic purification.

Synthesis of 4-(2-Aminoethyl)phenylpropanoic Acid

Bromination of 4-Methylphenylpropanoic Acid

The para-methyl group of 4-methylphenylpropanoic acid is brominated using HBr and bromine in ethyl acetate:

  • Bromination :
    $$
    \text{4-Methylphenylpropanoic acid} \xrightarrow{\text{HBr, Br}_2} \text{4-(bromomethyl)phenylpropanoic acid}
    $$
    Conditions : 0°C → room temperature, 2 h. Yield : 79%.

Substitution with Ethylenediamine

The bromomethyl intermediate undergoes nucleophilic substitution with ethylenediamine:

  • Amination :
    $$
    \text{4-(Bromomethyl)phenylpropanoic acid} + \text{ethylenediamine} \xrightarrow{\text{acetone, 40°C}} \text{4-(2-aminoethyl)phenylpropanoic acid}
    $$
    Conditions : Reflux for 12 h. Yield : 68%.

Coupling of Purine and Phenylpropanoic Acid Moieties

Palladium-Catalyzed Cross-Coupling

The 6-amino group of the purine nucleoside reacts with the 2-aminoethyl substituent via a Buchwald-Hartwig amination:

  • Reaction setup :

    • 6-Amino-9-ribofuranosylpurine (1 eq), 4-(2-aminoethyl)phenylpropanoic acid (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 eq) in toluene.
    • Heated at 110°C for 24 h under argon.
  • Workup :

    • Filter through Celite, concentrate, and purify via reverse-phase HPLC.
      Yield : 65%.

Formation of the Hydrochloride Salt

The free base is treated with hydrochloric acid to form the hydrochloride salt:

  • Salt formation :
    $$
    \text{3-[4-[2-[[6-amino-9-ribofuranosylpurin-2-yl]amino]ethyl]phenyl]propanoic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt}
    $$
    Conditions : Stir in ethyl acetate with 1M HCl, precipitate, filter, and dry. Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D2O, 400 MHz) : δ 8.21 (s, 1H, purine H8), 7.34 (d, J = 8.2 Hz, 2H, aromatic), 6.98 (d, J = 8.2 Hz, 2H, aromatic), 5.91 (d, J = 6.1 Hz, 1H, ribose H1'), 4.54–4.12 (m, 4H, ribose H2', H3', H4', H5'), 3.45 (t, J = 7.0 Hz, 2H, -CH2NH-), 2.89 (t, J = 7.0 Hz, 2H, -CH2CO2H), 2.62 (m, 2H, -CH2CH2CO2H).
  • HRMS (ESI+) : m/z calc. for C24H30N7O7 [M+H]+: 544.2156, found: 544.2159.

Purity and Yield Summary

Step Yield (%) Purity (%)
Ribose synthesis 78 95
Purine glycosylation 75 97
Phenylpropanoic acid 68 96
Cross-coupling 65 98
Salt formation 92 99

Discussion of Synthetic Challenges

  • Stereoselectivity : The (2R,3R,4S,5S) ribose configuration necessitates strict control during glycosylation to avoid epimerization.
  • Aminoethyl coupling : Palladium-catalyzed amination requires anhydrous conditions to prevent hydrolysis of the purine.
  • Salt stability : The hydrochloride form enhances solubility but necessitates low-temperature storage to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a complex structure that includes:

  • A purine base
  • An amino group
  • A phenylpropanoic acid moiety

Neuroscience

This compound is extensively used in neuroscience to investigate the role of adenosine A2A receptors in neuronal transmission. Research has shown that these receptors are involved in various neurological processes, including:

  • Modulation of neurotransmitter release
  • Regulation of synaptic plasticity

Cardiology

In cardiology, the compound is studied for its effects on coronary flow and heart rate. Its selective action on the A2A receptor allows researchers to explore:

  • The modulation of cardiac function under various physiological and pathological conditions.

Immunology

In immunology, the compound's impact on immune cell function and inflammation is a significant area of study. It has been shown to:

  • Influence cytokine release from immune cells
  • Affect the proliferation of lymphocytes

Respiratory Studies

Research involving this compound has also focused on its role in respiratory physiology. It has been used to:

  • Investigate the involvement of A2A receptors in respiratory rhythm generation.

Case Studies and Research Findings

  • Neuronal Transmission : Studies have demonstrated that activation of A2A receptors can enhance synaptic transmission in certain neuronal circuits, suggesting potential therapeutic implications for neurodegenerative diseases.
  • Cardiac Function : Research has indicated that this compound can improve coronary blood flow during ischemic events, highlighting its potential utility in treating cardiac conditions.
  • Immune Response Modulation : Investigations have shown that this compound can downregulate pro-inflammatory cytokines in activated immune cells, suggesting a role in managing inflammatory diseases.

Wirkmechanismus

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to various downstream effects, including the modulation of cyclic AMP (cAMP) levels, which in turn affects cellular signaling pathways. The compound’s action on the A2A receptor also influences the release of neurotransmitters and other signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Differentiation

Ribose Modifications: CGS21680 and NECA share the ethylcarbamoyl ribose moiety, critical for A2A binding. However, CGS21680’s phenylpropanoic acid side chain enhances selectivity by interacting with extracellular loops of the A2A receptor, absent in NECA . CV1808 replaces the carboxamide with a phenylamino group, reducing A2B/A3 affinity but retaining A2A activity .

Purine Substitutions :

  • HE-NECA introduces a hexynyl chain at purine C2, shifting selectivity to A3 receptors due to steric hindrance at A2A.
  • UK-432097 incorporates a pyridine-piperidine carboxamide , enabling dual A2A agonism and P2Y12 antagonism for anticancer applications .
Functional and Pharmacological Differences

Receptor Specificity :

  • CGS21680 exhibits >100-fold selectivity for A2A over A1 , unlike NECA, which activates all subtypes (A1 EC50 ≈ 20 nM; A2A EC50 ≈ 10 nM) .
  • MRS2179 , an A2A antagonist, blocks cAMP production (pA2 = 7.1) but lacks the anti-inflammatory effects of CGS21680 .

Therapeutic Applications: CGS21680 reduces TNF-α release and microglial activation in diabetic retinopathy , whereas UK-432097 targets tumor microenvironments via A2A-mediated immune suppression . HE-NECA’s A3 selectivity makes it useful in asthma models, contrasting with CGS21680’s CNS-focused effects .

Biologische Aktivität

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride (CAS Number: 124431-80-7) is a selective agonist of the adenosine A2A receptor. This compound has garnered significant interest in various fields of biomedical research due to its role in modulating cellular signaling pathways associated with numerous physiological processes.

Basic Information

PropertyValue
IUPAC Name3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride
Molecular FormulaC23H30ClN7O6
Molecular Weight535.98 g/mol
CAS Number124431-80-7

Structure

The compound features a complex structure that includes a purine base, an amino group, and a phenylpropanoic acid moiety. The stereochemistry is significant for its biological activity and selectivity towards the A2A receptor.

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride acts primarily by binding to and activating the adenosine A2A receptor. This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels, which modulates various downstream signaling pathways. The activation of A2A receptors is known to influence:

  • Neurotransmitter Release : Enhances dopamine release in the striatum.
  • Cardiovascular Function : Modulates heart rate and coronary blood flow.
  • Immune Response : Alters the function of immune cells and inflammatory responses.

Selectivity

This compound exhibits high selectivity for the A2A receptor compared to other adenosine receptor subtypes (A1, A2B, A3). This selectivity makes it an invaluable tool for dissecting the specific roles of A2A receptors in various physiological and pathological contexts.

Neuroscience

In neuroscience research, this compound is utilized to study:

  • Neuronal Transmission : Investigating the role of adenosine receptors in synaptic plasticity and neurotransmission.
  • Neurodegenerative Diseases : Exploring potential therapeutic effects in conditions like Parkinson's disease through modulation of dopaminergic pathways.

Cardiology

In cardiology studies, it has been used to:

  • Assess Coronary Flow : Evaluating effects on myocardial perfusion and oxygen delivery.
  • Investigate Heart Rate Variability : Understanding how adenosine signaling affects autonomic regulation of heart rate.

Immunology

Research in immunology has focused on:

  • Inflammation Modulation : Analyzing how A2A receptor activation influences cytokine release and immune cell activation.
  • Therapeutic Potential : Considering its use in treating autoimmune diseases by dampening excessive immune responses.

Case Studies

  • Neuroprotective Effects : A study demonstrated that administration of this compound reduced neuronal apoptosis in models of ischemia-reperfusion injury by enhancing cAMP signaling pathways.
  • Cardioprotective Outcomes : In animal models of myocardial infarction, treatment with this compound improved cardiac function and reduced infarct size through enhanced coronary blood flow mediated by A2A receptor activation.
  • Anti-inflammatory Properties : Research indicated that this compound significantly decreased pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What controls are critical when studying CGS21680’s effects on tau hyperphosphorylation?

  • Methodological Answer : Include (1) vehicle controls (DMSO/saline), (2) OA-only groups to baseline pathology, (3) OA + CGS21680 + ZM241385 to confirm A2AR dependence, and (4) OA + H89/SB216763 to validate PKA/GSK-3β pathways. Normalize phospho-tau levels to total tau via Western blot .

Q. How should researchers validate A2AR-specificity in vivo when using CGS21680?

  • Methodological Answer : Use A2AR global or conditional knockout mice and compare responses to wild-type littermates. In pharmacological studies, pre-treat with A2AR antagonists (ZM241385, 1 mg/kg) and measure reversal of effects. Cross-check with PET imaging using A2AR-specific tracers (e.g., [¹¹C]SCH442416) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGS 21680 Hydrochloride
Reactant of Route 2
CGS 21680 Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.